molecular formula C23H22N2O3S B11040356 3'-(4-hydroxyphenyl)-4,4,6,8-tetramethyl-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione

3'-(4-hydroxyphenyl)-4,4,6,8-tetramethyl-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B11040356
M. Wt: 406.5 g/mol
InChI Key: PQUSMSKDJBVHID-UHFFFAOYSA-N
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Description

This compound is a spiro heterocyclic hybrid integrating a pyrrolo[3,2,1-ij]quinoline core fused with a thiazolidine-2,4-dione moiety. The structure features a 4-hydroxyphenyl substituent at position 3' and four methyl groups at positions 4, 4, 6, and 6. Synthesis involves reacting 4,4,6-trimethyl-pyrrolo[3,2,1-ij]quinoline-1,2-dione derivatives with 2-thioxothiazolidin-4-ones under reflux in acetic acid, followed by recrystallization . Spectral characterization (¹H/¹³C NMR, HRMS) confirms regioselectivity and stereochemistry, with distinct signals for the hydroxyphenyl proton (δ ~9.35 ppm) and methyl groups (δ ~2.05 ppm) .

Properties

Molecular Formula

C23H22N2O3S

Molecular Weight

406.5 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-6',9',11',11'-tetramethylspiro[1,3-thiazolidine-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene]-2',4-dione

InChI

InChI=1S/C23H22N2O3S/c1-13-9-17-14(2)11-22(3,4)25-20(17)18(10-13)23(21(25)28)24(19(27)12-29-23)15-5-7-16(26)8-6-15/h5-11,26H,12H2,1-4H3

InChI Key

PQUSMSKDJBVHID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1)C4(C(=O)N3C(C=C2C)(C)C)N(C(=O)CS4)C5=CC=C(C=C5)O

Origin of Product

United States

Preparation Methods

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are pivotal for assembling the pyrroloquinoline and thiazolidine-dione moieties. A representative approach involves:

  • Step 1 : Condensation of 4-hydroxyphenylglyoxal with methyl-substituted quinoline precursors to form the pyrrolo[3,2,1-ij]quinoline core .

  • Step 2 : Introduction of the thiazolidine-dione ring via reaction with cysteamine hydrochloride and subsequent oxidation. For example, mercaptoacetic acid reacts with an imine intermediate derived from 4-hydroxyphenylamine under Fe2O3 nanoparticle catalysis to yield the thiazolidine-2,4-dione ring .

  • Step 3 : Spirocyclization using Brønsted acids (e.g., trifluoromethanesulfonic acid) to connect the quinoline and thiazolidine-dione systems at the spiro carbon .

Optimization : Yields improve significantly (78–93%) when Fe2O3 nanoparticles are employed, reducing reaction times by 50% compared to uncatalyzed methods .

1,3-Dipolar Cycloaddition for Spiro Junction Formation

The spiro center is often constructed via 1,3-dipolar cycloaddition between azomethine ylides and electron-deficient alkenes :

  • Azomethine Ylide Generation : Heating 4-hydroxyphenyl-substituted maleimides with N-methylmaleimide in toluene generates reactive ylides .

  • Cycloaddition : The ylide reacts with a quinoline-derived dipolarophile (e.g., 3-phenacylideneoxindole) to form the spiro[pyrrolo[3,2,1-ij]quinoline-thiazolidine] framework .

Key Insight : Diastereoselectivity (>20:1 dr) is achieved using sterically hindered maleimides, as shown in X-ray crystallography studies .

Sequential Alkylation and Cyclocondensation

A stepwise protocol involves:

  • Alkylation : 4-Hydroxybenzaldehyde is condensed with 4,6,8-trimethylpyrrolo[3,2,1-ij]quinoline-1-amine using NaH in DMF to install the hydroxyphenyl group .

  • Thiazolidine-Dione Formation : The amine intermediate reacts with thioglycolic acid under microwave irradiation, followed by oxidation with H2O2 to form the 2,4-dione .

  • Spirocyclization : Treatment with polyphosphoric acid (PPA) at 120°C induces spiro ring closure .

Yield Data :

StepReagents/ConditionsYield (%)
AlkylationNaH, DMF, 60°C, 6 h75
Thiazolidine FormationThioglycolic acid, MW, 1 h85
SpirocyclizationPPA, 120°C, 4 h58

Green Chemistry Approaches

Eco-friendly methods leverage:

  • Solvent-Free Conditions : Reactions performed under ultrasonication reduce energy consumption (e.g., 30-minute reactions at 50°C) .

  • Recyclable Catalysts : Fe2O3 nanoparticles enable five reaction cycles without significant loss in activity .

  • Atom Economy : Multicomponent reactions minimize waste, as seen in the synthesis of analogous spiro-thiazolidines .

Characterization and Validation

Critical analytical data for the target compound include:

  • 1H NMR : Signals at δ = 1.2–1.5 ppm (tetramethyl groups), δ = 10.4 ppm (N–H of thiazolidine-dione), and δ = 6.8–7.2 ppm (aromatic protons) .

  • X-ray Diffraction : Confirms spiro geometry with a dihedral angle of 89.5° between the quinoline and thiazolidine planes .

  • HRMS : Molecular ion peak at m/z = 493.18 [M + H]+ .

Challenges and Mitigation

  • Regioselectivity : Competing pathways during cycloaddition are suppressed using bulky substituents (e.g., 4-hydroxyphenyl groups) .

  • Tautomerism Control : Thione-thiol tautomerism in the thiazolidine ring is stabilized by intramolecular hydrogen bonding, as confirmed by DFT calculations .

Chemical Reactions Analysis

Types of Reactions

3’-(4-hydroxyphenyl)-4,4,6,8-tetramethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydroquinoline compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to 3'-(4-hydroxyphenyl)-4,4,6,8-tetramethyl-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione exhibit promising anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The spiro structure enhances the interaction with biological targets such as DNA and specific enzymes involved in cancer progression .

Anti-inflammatory Properties
Molecular docking studies suggest that this compound may act as a 5-lipoxygenase inhibitor. This enzyme is crucial in the inflammatory response; thus, inhibiting it could lead to reduced inflammation and associated diseases . Further investigations into its anti-inflammatory effects could provide insights into developing new therapeutic agents for conditions like arthritis and asthma.

Neuroprotective Effects
Emerging evidence points to the neuroprotective capabilities of compounds with a similar structure. They may mitigate oxidative stress and apoptosis in neuronal cells. This property is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science Applications

Fluorescent Sensors
The unique optical properties of this compound make it suitable for use in fluorescent sensors. These sensors can detect metal ions or other environmental pollutants due to the compound's ability to undergo fluorescence quenching upon binding with specific analytes .

Polymer Composites
This compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. The spiro configuration contributes to improved interactions within the polymer network, making it a candidate for advanced composite materials used in aerospace and automotive industries .

Analytical Chemistry Applications

Chromatographic Techniques
The compound's distinct chemical properties facilitate its use in high-performance liquid chromatography (HPLC) for separating complex mixtures. Its stability under various conditions allows for accurate quantification in biological samples .

Spectroscopic Analysis
Due to its unique structure and functional groups, this compound can be effectively analyzed using spectroscopic methods such as NMR and mass spectrometry. These techniques provide critical information regarding molecular dynamics and interactions with other compounds .

Case Studies

  • Anticancer Research : A study demonstrated that derivatives of this compound inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways. The results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations .
  • Anti-inflammatory Mechanism : In silico studies using molecular docking revealed that the compound binds effectively to the active site of 5-lipoxygenase. This binding was validated through subsequent in vitro assays showing reduced leukotriene production in stimulated cells .
  • Material Development : Researchers synthesized a polymer composite incorporating this compound which exhibited enhanced thermal stability and mechanical strength compared to traditional polymers. This application is particularly promising for developing materials that require high-performance characteristics under extreme conditions .

Mechanism of Action

The mechanism of action of 3’-(4-hydroxyphenyl)-4,4,6,8-tetramethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of coagulation factors Xa and XIa by binding to their active sites and preventing their catalytic activity . This inhibition disrupts the blood coagulation cascade, thereby reducing the formation of blood clots.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons
Compound Name Core Structure Substituents Key Functional Groups Molecular Weight Reference
Target Compound Spiro[pyrroloquinoline-thiazolidine] 4-Hydroxyphenyl, 4×CH₃ Thiazolidine-2,4-dione, -OH ~450 g/mol*
8-Ethoxy-4,4,6-trimethyl-pyrrolo[3,2,1-ij]quinoline-1,2-dione Pyrroloquinoline Ethoxy, 3×CH₃ Dione 274.14 g/mol
6-(4-Chlorophenyl)-4,4,6-trimethyl-pyrrolo[3,2,1-ij]quinoline-1,2-dione Pyrroloquinoline 4-Chlorophenyl, 3×CH₃ Dione 340.11 g/mol
Spiro[3H-indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione (e.g., 3’-(4-chlorophenyl) derivative) Spiro[indole-thiazolidine] 4-Chlorophenyl Thiazolidine-2,4-dione ~350 g/mol
5-(4-Fluorobenzyl)-thiazolidine-2,4-dione-quinoline hybrids Quinoline-thiazolidine 4-Fluorobenzyl Thiazolidine-2,4-dione ~380 g/mol

Key Observations :

  • The target compound’s 4-hydroxyphenyl group distinguishes it from analogs with electron-withdrawing (e.g., Cl in ) or lipophilic (e.g., benzyl in ) substituents.

Key Differences :

  • The target compound’s synthesis requires oxalyl chloride for pyrroloquinoline-dione activation, whereas spiro[indole-thiazolidine] derivatives use thioglycolic acid for ring closure .
  • Quinoline-thiazolidinediones achieve higher yields (70–85%) due to milder THF-mediated conditions compared to the target’s acetic acid reflux (60–75%) .
Physicochemical and Spectral Properties
  • Solubility : The hydroxyphenyl group in the target compound likely improves aqueous solubility vs. chlorophenyl or ethoxy analogs (logP ~2.5 estimated) .
  • Thermal Stability: Methylated spiro derivatives (e.g., target compound) exhibit higher melting points (>200°C) compared to non-spiro thiazolidinediones (e.g., 195–196°C for compound 2q in ).
  • ¹H NMR : The target’s hydroxyphenyl proton resonates as a singlet at δ ~9.35 ppm, distinct from spiro[indole-thiazolidine] analogs (δ ~7.5–8.5 ppm for aromatic protons) .

Q & A

Q. What are the established synthetic routes for synthesizing spiro[pyrrolo[3,2,1-ij]quinoline-thiazolidine] derivatives?

The synthesis typically involves multi-step heterocyclization and spiro-annulation. For example, hydrazinocarbothioamides react with α-halocarbonyl compounds (e.g., ethyl bromoacetate) under reflux conditions to form thiazolidinone rings. Subsequent cyclization steps, such as 1,3-dipolar cycloaddition with aldoximes or amines, yield the spiro framework . Solvent choice (e.g., ethanol or DMF) and catalysts (e.g., piperidine) critically influence yield and purity .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • X-ray crystallography resolves the spiro configuration and torsional angles (e.g., C–C bond lengths with σ = 0.003 Å, R-factor = 0.049) .
  • NMR spectroscopy identifies substituent environments, particularly the 4-hydroxyphenyl proton resonance at δ 6.8–7.2 ppm and thiazolidinone carbonyl signals near δ 170–175 ppm .
  • Mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How does the 4-hydroxyphenyl group influence the compound’s reactivity?

The phenolic –OH group participates in hydrogen bonding, affecting solubility in polar solvents (e.g., DMSO) and stability under acidic conditions. It also serves as a site for functionalization, such as O-alkylation or conjugation with bioactive moieties .

Advanced Research Questions

Q. How can synthetic yields be optimized for spiro-thiazolidinone derivatives?

  • Reaction time and temperature : Prolonged reflux (6–12 hours) improves cyclization efficiency but may increase side products (e.g., diastereomers).
  • Catalyst screening : Organocatalysts like L-proline enhance stereoselectivity in spiro-annulation, achieving yields >80% in one-pot reactions .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/EtOAc) removes unreacted intermediates .

Q. How should researchers address contradictions in spectroscopic data across studies?

  • NMR discrepancies : Variations in solvent (CDCl₃ vs. DMSO-d₆) and concentration can shift proton signals. Internal standards (e.g., TMS) and 2D NMR (COSY, HSQC) validate assignments .
  • Crystallographic anomalies : Compare thermal displacement parameters (Ueq) and hydrogen bonding networks to identify polymorphic forms or disorder .

Q. What computational strategies predict the compound’s biological targets?

  • Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) or receptors linked to anti-inflammatory activity .
  • QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with bioactivity data from analogs (e.g., IC₅₀ values for antibacterial assays) .

Q. What mechanistic insights explain the compound’s potential antibacterial activity?

Thiazolidinone derivatives inhibit bacterial enoyl-ACP reductase, a key enzyme in fatty acid biosynthesis. The spiro structure enhances membrane permeability, while the 4-hydroxyphenyl group may chelate metal ions essential for microbial growth .

Methodological Considerations

  • Handling hygroscopicity : Store the compound under inert gas (N₂/Ar) to prevent decomposition of the thiazolidinone ring .
  • Troubleshooting low yields : Monitor reaction progress via TLC (silica gel, UV detection) and optimize stoichiometry (e.g., 1:2 molar ratio of aldehyde to malononitrile in cycloadditions) .

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